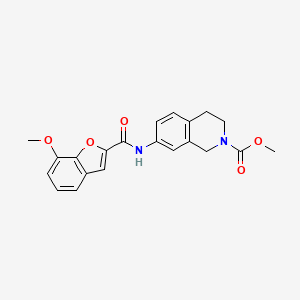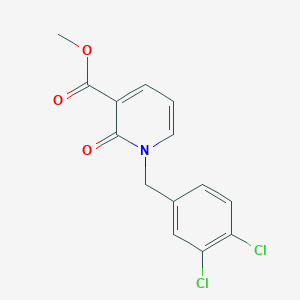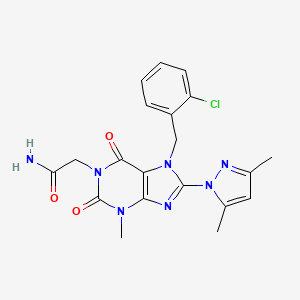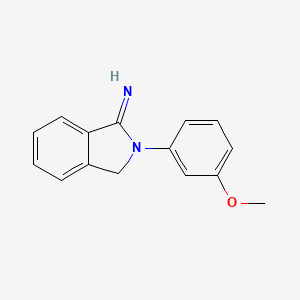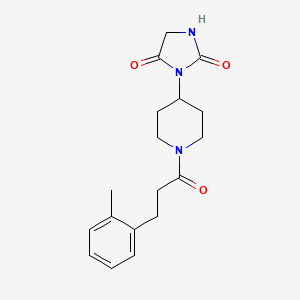
3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione” is a versatile material used in scientific research. It offers immense potential in various applications, including drug discovery, organic synthesis, and catalysis. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .
Synthesis Analysis
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making a protein degrader library .Molecular Structure Analysis
The molecular formula of this compound is C18H22N2O4. Its molecular weight is 330.384.Chemical Reactions Analysis
The compound is a functionalized cereblon ligand that allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .科学的研究の応用
Anti-arrhythmic Properties
- Research on imidazolidine-2,4-dione derivatives, similar in structure to the compound , has shown potential anti-arrhythmic properties. These compounds, particularly 5-arylidene derivatives, demonstrated significant effects on electrocardiogram readings in vitro and exhibited anti-arrhythmic activity in rat models (Pękala et al., 2005).
Antibacterial and Antifungal Activities
- A study on 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which share a similar core structure with the compound of interest, revealed good antibacterial activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).
Anticancer Properties
- Research into the inhibitory effects of imidazolidin-2,4‐dione derivatives on the ABCB1 efflux pump in cancer cells showed significant cytotoxic and antiproliferative properties. This indicates potential applications in overcoming multidrug resistance in cancer therapy (Żesławska et al., 2019).
Synthesis and Structural Analysis
- Efficient synthesis methods for imidazolidine-2,4-dione analogs have been developed, highlighting the compound's versatility and potential for various applications in medicinal chemistry (Brouillette et al., 2007).
- Detailed structural exploration and spectral analysis of similar compounds provide insights into their molecular geometry and interactions, which are crucial for understanding their pharmacological properties (Prasad et al., 2018).
Neuropharmacological Effects
- Imidazolidine derivatives have shown promise in psychopharmacology, particularly in the treatment of neuropathic pain. Studies on hydantoin derivatives, a closely related class, have demonstrated significant antinociceptive effects in animal models (Queiroz et al., 2015).
将来の方向性
The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs , suggesting that it could play a significant role in the future of drug discovery and development. Its versatility and potential in various applications, including organic synthesis and catalysis, also suggest that it could have broad implications in numerous fields of research and industry.
特性
IUPAC Name |
3-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-4-2-3-5-14(13)6-7-16(22)20-10-8-15(9-11-20)21-17(23)12-19-18(21)24/h2-5,15H,6-12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRLTXINQUVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2806797.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806798.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2806799.png)
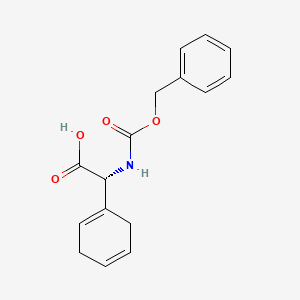
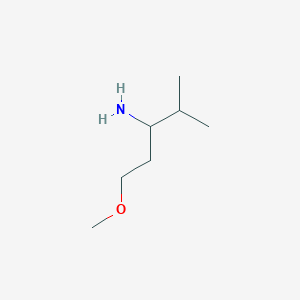
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)

![(Z)-ethyl 2-((2-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2806807.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806810.png)
